An In-depth Technical Guide to the Physicochemical Properties of 7-(6'-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
An In-depth Technical Guide to the Physicochemical Properties of 7-(6'-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and known biological activities of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This natural coumarin (B35378) derivative, found in plants such as Citrus medica, Citrus hassaku, and Aegle marmelos, is a subject of interest in pharmaceutical research for its potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory effects.[1][2][3]
Core Physicochemical Properties
The fundamental physicochemical data for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin are summarized in the table below. This information is crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₂O₄ | [1] |
| Molecular Weight | 314.38 g/mol | [1] |
| IUPAC Name | 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one | [1] |
| CAS Number | 118584-19-3 | [1][4] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 72-75 °C | [1][4][5] |
| Boiling Point | 497.0 ± 45.0 °C (Predicted) | [1] |
| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and replication of studies involving this compound. Below are standard protocols for determining key physicochemical and structural properties.
Determination of Melting Point
The melting point is a critical indicator of purity for a crystalline solid.[6]
-
Apparatus : Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.
-
Sample Preparation : A small amount (1-2 mm height) of the finely powdered, dry crystalline compound is packed into a capillary tube sealed at one end.[7][8]
-
Procedure :
-
Place the capillary tube into the heating block of the apparatus.[8]
-
For an unknown compound, a rapid heating rate (10-20°C/min) is used to determine an approximate melting range.[2]
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 20°C below the approximate melting point.[9]
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[7][9]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[6] A narrow range (0.5-1.0°C) typically indicates a high degree of purity.[6]
-
Structural Elucidation via Spectroscopy
FT-IR is used to identify the functional groups present in the molecule. For this compound, characteristic absorptions include those for hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups.[7]
-
Method : KBr Pellet Method.[1]
-
Sample Preparation :
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can interfere with the spectrum.[10]
-
Grind 1-2 mg of the compound into a fine powder using an agate mortar and pestle.[1]
-
Add approximately 100-200 mg of the dry KBr powder and mix gently but thoroughly to ensure the sample is uniformly dispersed.[1][10]
-
Transfer the mixture to a die set and press under high pressure (8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[10][11]
-
-
Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run for correction.[1]
¹H and ¹³C NMR are the most powerful methods for elucidating the detailed molecular structure.
-
Sample Preparation :
-
Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, as used in literature).[7]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Analysis :
-
Acquire the spectrum to determine the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).
-
Key signals for this compound would include aromatic protons of the coumarin ring, olefinic protons, and protons associated with the hydroxy- and dimethyl- groups.[7]
-
-
¹³C NMR Analysis :
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, olefinic, aliphatic).[12]
-
Further analysis using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups.
-
MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Method : High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) with an electrospray ionization (ESI) source is a common and sensitive method for coumarin analysis.[13]
-
Procedure :
-
Prepare a dilute solution of the compound in a suitable solvent like acetonitrile (B52724) or methanol (B129727).
-
Introduce the sample into the mass spectrometer. ESI in positive ion mode is typically effective for coumarins, generating a protonated molecular ion [M+H]⁺.[13]
-
Determine the accurate mass of the molecular ion to confirm the elemental composition (C₁₉H₂₂O₄).
-
Perform MS/MS analysis by selecting the precursor ion ([M+H]⁺ at m/z 315.15) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Common losses for coumarins include CO.[14]
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of an organic compound.[15]
-
System : A reverse-phase HPLC system with a C18 column and a UV or Photodiode Array (PDA) detector is suitable.[16]
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is typically employed.[17]
-
Procedure :
-
Prepare a stock solution of the compound at a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at a relevant wavelength (e.g., 254 nm or the λmax of the compound).[16]
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector can further assess peak purity by comparing spectra across the peak width.[18]
-
Biological Activity & Signaling Pathways
7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin has demonstrated notable anti-inflammatory properties. Studies have shown it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2][19]
Logical Workflow: Isolation and Characterization
The general process for obtaining and verifying the structure of a natural product like this coumarin is outlined below.
Signaling Pathway: Anti-Inflammatory Action
The compound exerts its anti-inflammatory effects by interfering with the LPS-induced signaling cascade in macrophages. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), triggering downstream pathways like NF-κB and MAPKs, which lead to the expression of pro-inflammatory genes.[4][20]
References
- 1. shimadzu.com [shimadzu.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: Chemoprevention using food phytochemicals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chm.uri.edu [chm.uri.edu]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
- 15. torontech.com [torontech.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 19. mdpi.com [mdpi.com]
- 20. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
